molecular formula C18H23N3O2S B7355257 methyl (2S)-1-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidine-2-carboxylate

methyl (2S)-1-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidine-2-carboxylate

Cat. No. B7355257
M. Wt: 345.5 g/mol
InChI Key: SVYJKXBUQIFLKR-HNNXBMFYSA-N
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Description

Methyl (2S)-1-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidine-2-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BZP or benzothiazolylpiperazine, and it is a member of the piperazine family of compounds.

Mechanism of Action

The mechanism of action of BZP involves its binding to serotonin receptors, which leads to the activation of a number of downstream signaling pathways. This activation can lead to changes in the levels of neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes can have a variety of effects on physiological processes, including mood, cognition, and pain perception.
Biochemical and Physiological Effects:
BZP has been shown to have a number of biochemical and physiological effects, including the activation of serotonin receptors, changes in neurotransmitter levels, and alterations in the activity of ion channels. These effects can lead to changes in mood, cognition, and pain perception, as well as alterations in cardiovascular and respiratory function.

Advantages and Limitations for Lab Experiments

One of the advantages of using BZP in lab experiments is its ability to selectively activate serotonin receptors, which can allow for the investigation of the role of these receptors in a variety of physiological processes. However, one of the limitations of using BZP is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on BZP, including the investigation of its potential use as a therapeutic agent for a variety of neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanism of action of BZP and its potential for off-target effects, as well as its potential for use in combination with other drugs or therapies. Finally, the development of new synthetic methods for BZP and related compounds may allow for the production of more selective and potent compounds for use in scientific research.

Synthesis Methods

The synthesis of BZP can be achieved through a number of different methods, including the reaction of 1,3-benzothiazole with piperazine in the presence of a catalyst, or through the reaction of 1-(2-chloroethyl)piperazine with 2-mercaptobenzothiazole. The resulting compound can then be methylated to produce methyl (methyl (2S)-1-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidine-2-carboxylate)-1-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidine-2-carboxylate.

Scientific Research Applications

BZP has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the role of serotonin receptors in the brain. BZP has been shown to bind to and activate serotonin receptors, which are involved in a number of physiological processes, including mood regulation and the perception of pain.

properties

IUPAC Name

methyl (2S)-1-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-17(22)15-6-4-10-21(15)13-8-11-20(12-9-13)18-19-14-5-2-3-7-16(14)24-18/h2-3,5,7,13,15H,4,6,8-12H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYJKXBUQIFLKR-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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